(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)
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Overview
Description
(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) is a synthetic peptide analog of the gastrin-releasing peptide (GRP). GRP is a regulatory molecule involved in various physiological processes, including the stimulation of gastrin release, smooth muscle contraction, and cellular growth. This analog has been modified to enhance its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of peptides like (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves large-scale SPPS with automated synthesizers. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives during SPPS.
Major Products
The major products of these reactions are modified peptides with altered stability, activity, or binding properties.
Scientific Research Applications
(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to bind to GRP receptors overexpressed in certain tumors.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves binding to GRP receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as cell proliferation, secretion of hormones, and modulation of neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Bombesin: A peptide with similar structure and function, often used in research on GRP receptors.
Neuromedin B: Another peptide that binds to GRP receptors but has different physiological effects.
Uniqueness
(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) is unique due to its specific modifications, which enhance its stability and receptor binding affinity compared to other GRP analogs. These modifications make it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[(2R)-2-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75)/t35-,36+,42-,45+,46+,47+,48+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYQOKWAPHMGLO-XVRZORJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2CN[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H72N14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.